

An In-depth Technical Guide to the Isotopic Purity of Decanedioic Acid-d4

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Compound of Interest

Compound Name: Decanedioic acid-d4

Cat. No.: B1474412

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic purity of **Decanedioic acid-d4**, a stable isotope-labeled internal standard crucial for a variety of research and drug development applications. **Decanedioic acid-d4** is the deuterium-labeled version of Decanedioic acid (also known as Sebacic acid), a naturally occurring dicarboxylic acid.[1] The incorporation of deuterium atoms provides a distinct mass difference, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

Isotopic Purity of Decanedioic Acid-d4

The isotopic purity of a deuterated standard is a critical parameter that directly impacts the accuracy and reliability of quantitative bioanalytical methods. It is essential to characterize the isotopic distribution, which includes the abundance of the desired deuterated species (d4) as well as the presence of other isotopic variants (d0, d1, d2, d3, etc.). This characterization is typically performed using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.[2]

Data Presentation: Isotopic Distribution

While batch-to-batch variations are inherent in the synthesis of isotopically labeled compounds, a representative isotopic distribution for **Decanedioic acid-d4**, as determined by mass spectrometry, is presented in Table 1. The chemical purity is typically expected to be $\geq 98\%$.

Table 1: Representative Isotopic Distribution of **Decanedioic Acid-d4**

Isotopic Species	Abbreviation	Representative Abundance (%)
Non-deuterated	d0	< 0.5
Mono-deuterated	d1	< 1.0
Di-deuterated	d2	< 2.0
Tri-deuterated	d3	< 5.0
Tetra-deuterated	d4	> 90.0

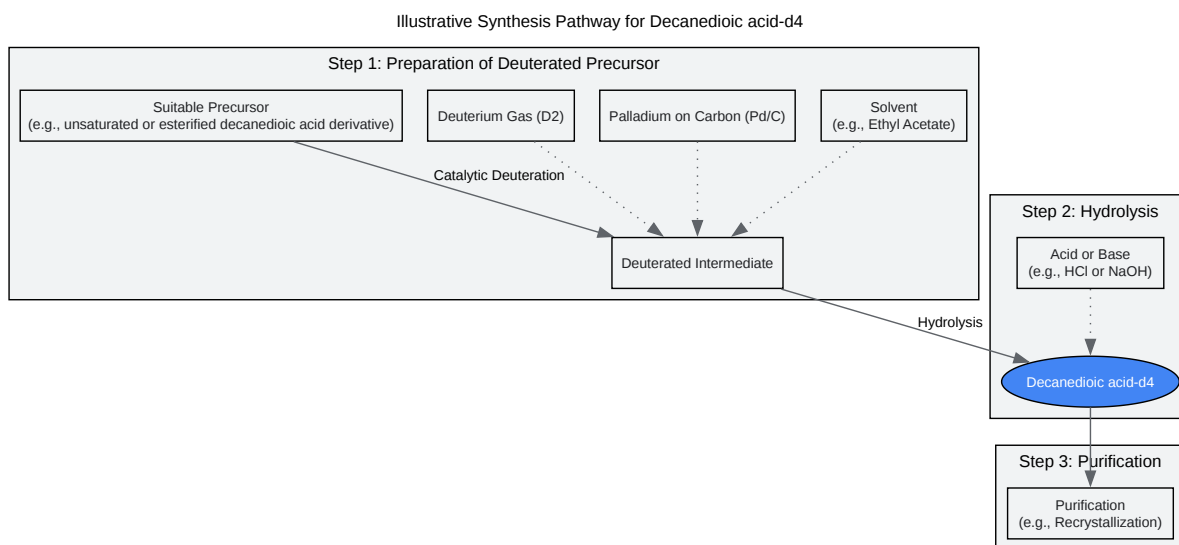
Note: The data presented in this table is representative and may not reflect the exact isotopic distribution of a specific lot. It is crucial to refer to the Certificate of Analysis provided by the supplier for lot-specific data.

Experimental Protocols

General Synthesis of Decanedioic acid-d4

A common strategy for the synthesis of **Decanedioic acid-d4** involves the deuteration of a suitable precursor. One plausible approach is the reduction of a precursor containing functional groups amenable to deuteration, such as alkynes or esters, using a deuterium source. For example, a synthetic route could involve the use of a commercially available starting material that is subjected to catalytic deuteration.

Illustrative Synthesis Pathway:



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Caption: Illustrative synthesis pathway for **Decanedioic acid-d4**.

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general procedure for determining the isotopic distribution of **Decanedioic acid-d4**.

Objective: To quantify the relative abundance of different isotopic species of **Decanedioic acid-d4**.

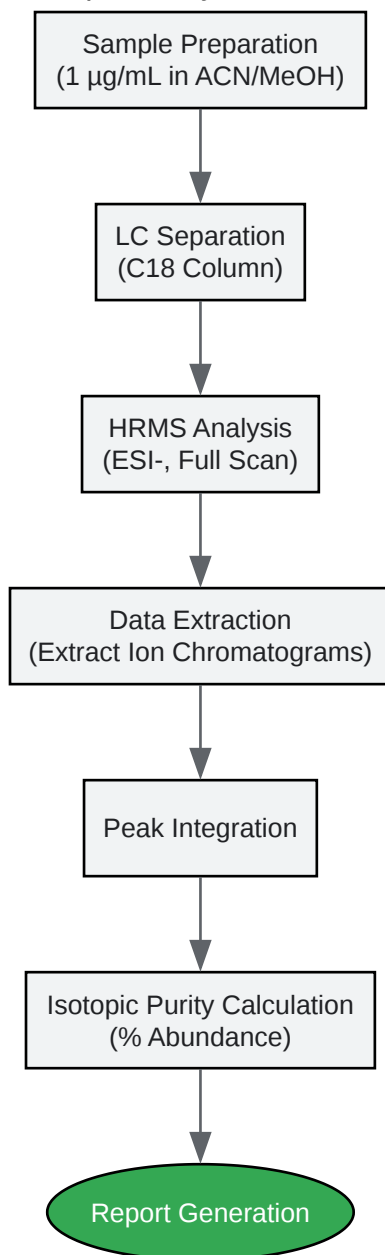
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography (LC) system.

Procedure:

- Sample Preparation: Prepare a solution of **Decanedioic acid-d4** in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 µg/mL.
- Chromatographic Separation:
 - Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 µL.
- Mass Spectrometry Analysis:
 - Ionization Mode: Electrospray ionization (ESI) in negative mode.
 - Scan Range: m/z 100-300.
 - Data Acquisition: Full scan mode with high resolution (>10,000).
- Data Analysis:
 - Extract the ion chromatograms for the expected m/z values of the different isotopic species (d0 to d4).
 - Integrate the peak areas for each isotopic species.
 - Calculate the percentage of each species relative to the total integrated area of all isotopic species.

Workflow for Isotopic Purity Determination by HRMS:

Workflow for Isotopic Purity Determination by HRMS



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Caption: General workflow for isotopic purity determination by HRMS.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure, the position of the deuterium labels, and to assess the chemical purity of **Decanedioic acid-d4**.

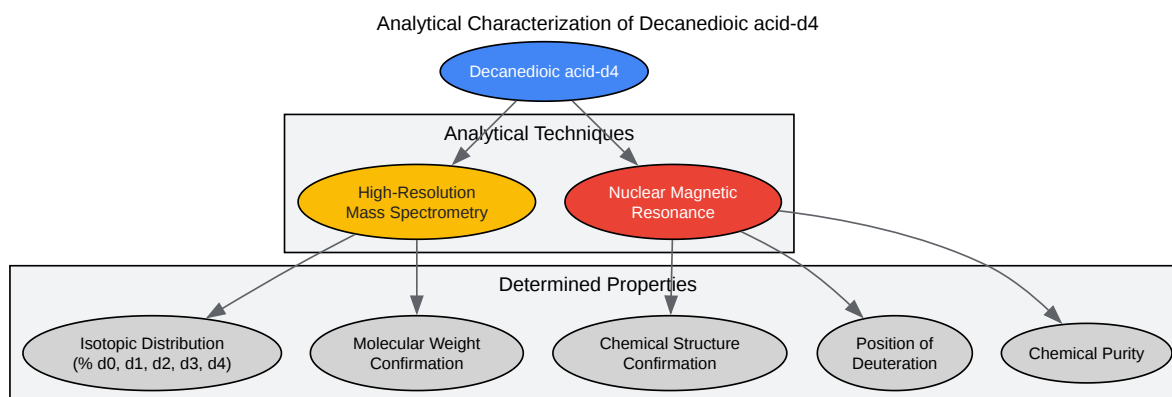
Objective: To confirm the chemical structure and assess the purity of **Decanedioic acid-d4**.

Instrumentation: A high-frequency NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

- Sample Preparation: Dissolve 5-10 mg of **Decanedioic acid-d4** in a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).
- ^1H NMR Acquisition:
 - Acquire a standard proton NMR spectrum. The spectrum should show a significant reduction in the signals corresponding to the positions of deuteration. Residual proton signals at these positions can be used to estimate the isotopic purity.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon-13 NMR spectrum. The signals for the carbon atoms attached to deuterium will appear as multiplets due to C-D coupling and will have a lower intensity compared to the non-deuterated analog.
- Data Analysis:
 - Compare the obtained spectra with the known spectra of non-labeled Decanedioic acid to confirm the structure and the positions of deuteration.
 - Integrate the residual proton signals to get an estimate of the isotopic purity.
 - Assess the presence of any impurities by identifying extraneous peaks in the ^1H and ^{13}C NMR spectra.

Logical Relationship of Analytical Methods:



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Caption: Logical relationship of analytical methods for characterization.

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